2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-17(15,16)9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJLGUGRXCIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)Cl)CC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-azatricyclo[6310,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride serves as a precursor for the synthesis of various bioactive compounds. Its sulfonyl chloride functional group is particularly useful for:
- Synthesis of Sulfonamides : The compound can be reacted with amines to form sulfonamides, which are important in pharmaceuticals for their antibacterial properties.
Organic Synthesis
The compound's unique structure allows it to participate in various organic reactions:
- Electrophilic Substitution Reactions : The sulfonyl chloride can act as an electrophile in nucleophilic substitution reactions, facilitating the introduction of different nucleophiles into complex organic molecules.
Material Science
Research has indicated potential applications in developing new materials:
- Polymer Chemistry : The compound can be used to synthesize polymers with specific functional properties due to its reactive sulfonyl group.
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria.
Case Study 2: Development of Functional Polymers
Research highlighted the incorporation of the sulfonyl chloride into polymer matrices to enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1267401-95-5
- Molecular Formula: C₁₁H₁₀ClNO₃S
- Molecular Weight : 271.72 g/mol
- SMILES : O=S(C(C=C1CCC2)=CC3=C1N2C(C3)=O)(Cl)=O
This tricyclic compound features a fused azabicyclic core with a sulfonyl chloride (-SO₂Cl) substituent at position 5. The sulfonyl chloride group confers high reactivity, making it valuable in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis .
Comparison with Structurally Similar Compounds
11-Oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic Acid
- CAS No.: 1017487-10-3
- Molecular Formula: C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- Key Differences :
- Functional Group : Replaces -SO₂Cl with -COOH.
- Reactivity : The carboxylic acid group enables participation in condensation or amidation reactions, contrasting with the sulfonyl chloride’s utility in sulfonamide formation.
- Applications : Likely serves as an intermediate in drug synthesis (e.g., β-lactam antibiotics) due to structural resemblance to bicyclic penicillin derivatives .
2-Methyl-3-oxo-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl Chloride
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., Mezlocillin)
- Example : Sodium (2S,5R,6R)-3,3-dimethyl-6-[(R)-2-[3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido]-2-phenylacetamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Mezlocillin)
- Key Differences :
- Ring System : Bicyclic (penam core) vs. tricyclic structure.
- Functionality : Contains a β-lactam ring critical for antibiotic activity, absent in the target compound.
- Applications : Clinically used as an antibiotic, highlighting how structural simplification (bicyclic vs. tricyclic) can optimize biological activity .
Comparative Analysis Table
Reactivity and Stability Considerations
- Sulfonyl Chlorides : Highly reactive toward amines and alcohols to form sulfonamides/sulfonate esters. Moisture-sensitive, requiring anhydrous storage .
- Carboxylic Acids : Less reactive under ambient conditions but participate in peptide couplings or esterifications. Higher thermal stability .
- Hydrogen Bonding: Sulfonyl chlorides act as hydrogen bond acceptors, influencing crystallization behavior. Carboxylic acids form stronger hydrogen bonds (donor/acceptor), affecting solubility and crystal packing .
Biological Activity
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 336.4 g/mol
- IUPAC Name : 2-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl chloride group enhances electrophilicity, allowing for nucleophilic attack by biological molecules.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in cancer cell proliferation.
- Receptor Modulation : It acts as a modulator for specific receptors involved in inflammatory processes.
- Antimicrobial Activity : Exhibits notable antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested for its antimicrobial activity against a range of bacterial strains. The results demonstrated that it exhibited potent antibacterial effects, particularly against Gram-positive bacteria.
Safety and Toxicity
Toxicological assessments have indicated that while the compound shows promising biological activity, further studies are required to determine its safety profile in vivo. Preliminary data suggest low toxicity at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
